2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

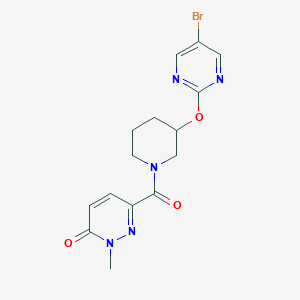

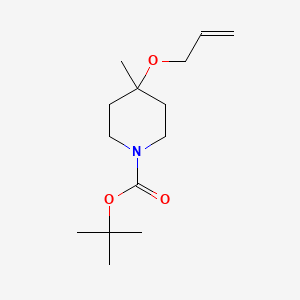

“2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide” is a chemical compound . It belongs to the class of coumarins, which are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound was formylated (Vilsmeier–Haack) to obtain 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde 163, which was then condensed with 2-(4-oxo-2-thioxotetrahydrothiophen-3-yl) ethanesulfonic acid to yield the target molecule .Molecular Structure Analysis

The molecular formula of this compound is C20H20N2O3 . It has an average mass of 336.384 Da and a monoisotopic mass of 336.147400 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include formylation and condensation . The 2-aryl-2H-chromene-4-carbonitriles were reported under the TMSCN catalysis in the presence of tetrabutylammonium fluoride, followed by a Michael addition/elimination pathway .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

2-(4-Carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide is involved in various synthetic processes, contributing to the development of new chemical entities with potential biological activities. Efficient synthesis methods have been developed for derivatives of this compound, demonstrating its utility in chemical research. For example, a one-pot domino synthesis approach has been established for creating new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, showcasing the versatility of chromene-based compounds in synthetic chemistry (Gyuris et al., 2011). Additionally, eco-friendly synthetic approaches for 2-imino and 2-oxo-2H-chromene-3-carboxamides highlight the emphasis on sustainable chemistry practices (Proença & Costa, 2008).

Biological Activities

The exploration of biological activities is a significant aspect of research on this compound derivatives. Some compounds synthesized from chromene derivatives have shown antimicrobial properties, indicating their potential as lead compounds in drug discovery. For instance, certain N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides exhibit antimicrobial activity, underscoring the therapeutic potential of chromene-based molecules (Ukhov et al., 2021).

Fluorescence Applications

The fluorescent properties of chromene derivatives have been investigated for potential applications in sensing and imaging. Bichromophoric fluorescent dyes derived from chromene structures have been studied for their fluorescence regulation via photoinduced intramolecular electron transfer, suggesting their applicability as fluorescence probes sensitive to the polarity and pH of their surroundings (Syzova et al., 2004).

Antioxidant and Antibacterial Activities

Further research has focused on the synthesis of chromene-3-carboxamide derivatives with promising antioxidant and antibacterial activities. These studies highlight the potential of chromene derivatives in developing new therapeutic agents with significant biological efficacy (Chitreddy & Shanmugam, 2017).

Propiedades

IUPAC Name |

2-(4-carbamoylphenyl)imino-7-(diethylamino)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c1-3-25(4-2)16-10-7-14-11-17(20(23)27)21(28-18(14)12-16)24-15-8-5-13(6-9-15)19(22)26/h5-12H,3-4H2,1-2H3,(H2,22,26)(H2,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRDSNHXAHTZBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C(=O)N)O2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide](/img/structure/B2714127.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2714130.png)

![(E)-2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2714131.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B2714133.png)

![N-[3-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2714139.png)

![N-(3-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2714140.png)

![N-(3-fluoro-4-methylphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2714141.png)

![N~4~-allyl-N~1~-[4-({[(3-fluorophenyl)amino]carbonyl}amino)phenyl]piperidine-1,4-dicarboxamide](/img/structure/B2714143.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2714144.png)